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Compound of Interest

Compound Name: 4-Amino-1H-imidazol-1-ol

Cat. No.: B15223331

Disclaimer: Information regarding the specific compound "4-Amino-1H-imidazol-1-ol" is not
available in published scientific literature based on the conducted search. This guide will focus
on the closely related and well-documented parent compound, 4-Amino-1H-imidazole (also
known as 1H-imidazol-5-amine). The methodologies and characterization techniques described
herein are standard for small organic molecules and would be applicable to the structural
analysis of novel imidazole derivatives.

This technical whitepaper provides a comprehensive overview of the structural analysis and
characterization of 4-Amino-1H-imidazole. It is intended for researchers, scientists, and
professionals in the field of drug development and medicinal chemistry.

Compound Identity and Physical Properties

4-Amino-1H-imidazole is a heterocyclic amine that serves as a fundamental building block in
medicinal chemistry. Its physical and chemical properties are summarized below.

Table 1: Computed Physicochemical Properties of 4-Amino-1H-imidazole
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Property Value Source

Molecular Formula CsHsNs PubChem[1]
Molecular Weight 83.09 g/mol PubChem[1]
IUPAC Name 1H-imidazol-5-amine PubChem[1]
CAS Number 4919-03-3 PubChem[1]
Physical Description Solid PubChem[1]
XLogP3 -0.3 PubChem[1]
Hydrogen Bond Donors 2 PubChem[1]
Hydrogen Bond Acceptors 2 PubChem[1]
Rotatable Bond Count 0 PubChem[1]
Exact Mass 83.048347172 Da PubChem[1]
Topological Polar Surface Area  54.7 A2 PubChem[1]

Structural Elucidation Workflow

The structural characterization of a novel or synthesized imidazole derivative follows a logical
progression of analytical techniques. The following diagram illustrates a typical workflow.
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Synthesis & Purification
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Caption: Workflow for Structural Analysis of Imidazole Derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis of 4-Amino-1H-imidazole are not readily
available in the provided search results. However, methods for synthesizing related
compounds, such as 4-amino-5-imidazolecarboxamide, are documented and can be adapted.
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General Synthesis Approach (Hypothetical)

A common route to aminoimidazoles involves the cyclization of appropriate acyclic precursors.
For instance, a plausible synthesis could start from a-aminocyanoacetamide or related
compounds, followed by cyclization and subsequent functional group manipulations. Another
approach could involve the reduction of a corresponding nitroimidazole.

Protocol: Synthesis of 4-amino-5-imidazolecarboxamide (as an example)
A documented industrial production method for a derivative involves a two-step process:

 Intermediate Synthesis: Under an argon atmosphere, diaminomaleonitrile and formamide are
reacted in THF with phosphorus oxychloride at a controlled temperature (0-35°C). The
reaction progress is monitored by LC until the starting material is consumed.[2]

e Cyclization and Hydrolysis: The resulting intermediate is then treated with sodium hydroxide
in water at elevated temperatures (95°C) to yield 4-amino-5-imidazolecarboxamide.[2]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Objective: To determine the carbon-hydrogen framework of the molecule.
e Protocol:

o Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-de,
D20).

o Acquire *H NMR spectra to identify proton environments, chemical shifts, coupling
constants, and integrations.

o Acquire 13C NMR spectra to identify the number and types of carbon atoms.

o Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to establish
connectivity between atoms.

Mass Spectrometry (MS):
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e Objective: To determine the molecular weight and elemental composition.
e Protocol:

o Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol,

acetonitrile).

o Introduce the sample into a high-resolution mass spectrometer (HRMS) using a suitable

ionization technique (e.g., ESI, APCI).

o Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion
(M+H]).

o Compare the measured exact mass to the calculated mass for the expected molecular
formula to confirm elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

» Objective: To identify the functional groups present in the molecule.

» Protocol:
o Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or ATR).
o Acquire the IR spectrum over the range of 4000-400 cm™1.

o Identify characteristic absorption bands corresponding to functional groups such as N-H
(amines), C-N, and C=C/C=N bonds of the imidazole ring.

Single-Crystal X-ray Diffraction:

o Objective: To unambiguously determine the three-dimensional molecular structure and
crystal packing.

e Protocol:

o Grow single crystals of the compound suitable for X-ray diffraction, typically by slow
evaporation of a saturated solution.
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o Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
o Collect diffraction data at a controlled temperature (e.g., 100 K).

o Solve the crystal structure using direct methods and refine the structural model against the
collected data. This provides precise bond lengths, bond angles, and intermolecular
interactions.

Spectroscopic and Structural Data (lllustrative)

While specific experimental data for 4-Amino-1H-imidazole is not available in the search
results, the following table presents the type of data that would be generated during
characterization.

Table 2: Expected Spectroscopic and Structural Data for 4-Amino-1H-imidazole

Technique Expected Observations

Signals corresponding to the two imidazole ring
rotons (CH) and the amine protons (NH2).

'H NMR proton ( ) e p (NH2)
Chemical shifts would be influenced by the

solvent and pH.

Three distinct signals for the three carbon atoms
13C NMR , o _
in the imidazole ring.

Absorption bands for N-H stretching (amine), C-
FT-IR (cm™1) H stretching (aromatic), C=N and C=C

stretching (imidazole ring).

A molecular ion peak corresponding to the
HRMS (m/z) calculated exact mass of its protonated form
([CsHsNs+H]H).

Would provide precise bond lengths and angles
X Crvstal h for the imidazole ring and the C-NHz bond, as
-ray Crystallogra|
Y drapny well as details on hydrogen bonding networks in

the crystal lattice.
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Biological Context and Signaling

Aminoimidazoles are precursors in the de novo biosynthesis of purines. The related compound,
5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is an intermediate in this pathway.
The enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP
cyclohydrolase) catalyzes the final two steps of purine synthesis, converting AICAR into inosine
monophosphate (IMP).[3] Deficiencies in this pathway can be associated with various
metabolic and developmental disorders.

The diagram below illustrates the logical relationship of AICAR within the purine biosynthesis
pathway.
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Caption: Role of AICAR in the Purine Biosynthesis Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Aminoimidazole | C3H5N3 | CID 484 - PubChem [pubchem.ncbi.nim.nih.gov]

2. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide -
Google Patents [patents.google.com]

o 3. Construction of a Zebrafish Model of Cardiac Hypertrophy Caused by ATIC Gene Deletion
and Preliminary Exploration of Aerobic Exercise Improvement [mdpi.com]

 To cite this document: BenchChem. [Technical Guide: Structural Analysis and
Characterization of 4-Amino-1H-imidazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15223331#4-amino-1h-imidazol-1-ol-structural-
analysis-and-characterization]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.mdpi.com/1422-0067/26/21/10249
https://www.benchchem.com/product/b15223331?utm_src=pdf-body-img
https://www.benchchem.com/product/b15223331?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminoimidazole
https://patents.google.com/patent/CN111362875A/en
https://patents.google.com/patent/CN111362875A/en
https://www.mdpi.com/1422-0067/26/21/10249
https://www.mdpi.com/1422-0067/26/21/10249
https://www.benchchem.com/product/b15223331#4-amino-1h-imidazol-1-ol-structural-analysis-and-characterization
https://www.benchchem.com/product/b15223331#4-amino-1h-imidazol-1-ol-structural-analysis-and-characterization
https://www.benchchem.com/product/b15223331#4-amino-1h-imidazol-1-ol-structural-analysis-and-characterization
https://www.benchchem.com/product/b15223331#4-amino-1h-imidazol-1-ol-structural-analysis-and-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15223331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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